molecular formula C14H23NO B14536086 N-butoxy-N-butylaniline CAS No. 61915-46-6

N-butoxy-N-butylaniline

Cat. No.: B14536086
CAS No.: 61915-46-6
M. Wt: 221.34 g/mol
InChI Key: DARPNZWPJOBZCG-UHFFFAOYSA-N
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Description

N-Butoxy-N-butylaniline is an aromatic amine derivative characterized by a benzene ring (aniline core) substituted at the nitrogen atom with both a butoxy (-O-C₄H₉) and a butyl (-C₄H₉) group.

Properties

CAS No.

61915-46-6

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-butoxy-N-butylaniline

InChI

InChI=1S/C14H23NO/c1-3-5-12-15(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

DARPNZWPJOBZCG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butoxy-N-butylaniline typically involves the reaction of aniline with butyl bromide and butyl alcohol under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-butoxy-N-butylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

N-butoxy-N-butylaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-butoxy-N-butylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) , a structurally distinct but functionally relevant compound. Below is a comparative analysis:

Structural and Functional Differences

Feature N-Butoxy-N-Butylaniline N-(4-Methoxybenzylidene)-4-Butylaniline (MBBA)
Core Structure Aniline with N-butoxy and N-butyl groups Schiff base (imine) derived from 4-butylaniline and 4-methoxybenzaldehyde
Key Functional Groups -NH-(O-C₄H₉)(C₄H₉) -N=CH-(4-methoxyphenyl) and -C₄H₉ substituent
Electronic Effects Electron-donating alkoxy and alkyl groups Methoxy group (electron-donating) and conjugated imine
Potential Applications Likely solvent or surfactant applications Known liquid crystal material (historical use in displays)

Identifiers and Synonyms

Property This compound MBBA
CAS Registry Number Not available Unverified (UNII: S586T4JYNC)
MDL Number Not available MFCD00009464
Synonyms - p-Methoxybenzylidene p-Butylaniline, (E)-isomer

Research Findings and Limitations

MBBA-Specific Insights

  • MBBA is a well-documented thermotropic liquid crystal with a nematic phase at room temperature, historically used in early LCD technologies. Its imine group enables molecular alignment under electric fields .
  • The methoxy and butyl groups contribute to its low melting point (~22°C) and broad nematic range (22–48°C), though exact data are absent in the evidence.

Gaps in this compound Data

  • No experimental data on synthesis, stability, or applications are provided. Its comparison to MBBA is speculative, relying on structural analogies rather than direct evidence.
  • The butoxy group in this compound may enhance solubility in nonpolar media, contrasting with MBBA’s polar imine group.

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